1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Description
The compound “1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a complex organic molecule. It has a molecular formula of C15H18N6OS and a molecular weight of 330.4 g/mol . The structure of the compound includes a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to the one , has been a topic of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI string: InChI=1S/C15H18N6OS/c1-22-9-2-3-10-11 (8-9)23-15 (18-10)12-13 (16)19-20-14 (12)21-6-4-17-5-7-21/h2-3,8,17H,4-7H2,1H3, (H3,16,19,20) . The Canonical SMILES representation of the compound is: COC1=CC2=C (C=C1)N=C (S2)C3=C (NN=C3N4CCNCC4)N .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been studied extensively . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 330.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 330.12628039 g/mol . The Topological Polar Surface Area of the compound is 120 Ų . The Heavy Atom Count is 23 .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have shown inhibitory activity against mycobacterium tuberculosis . The compound likely interacts with its target, leading to changes that inhibit the growth or survival of the bacteria.
Biochemical Pathways
Given the anti-tubercular activity of similar benzothiazole derivatives, it can be inferred that the compound may interfere with the cell wall biosynthesis pathway of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have shown inhibitory activity against mycobacterium tuberculosis , suggesting that the compound may lead to the inhibition of bacterial growth or survival.
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules, contributing to its biochemical activity. It has been found to have inhibitory effects against certain enzymes, indicating its potential role in biochemical reactions . The benzothiazole moiety is known for its anti-tubercular properties, suggesting that 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one may have similar effects .
Cellular Effects
This compound can influence cell function in various ways. It has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s benzothiazole moiety is known to bind to certain enzymes, inhibiting their activity .
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-17-8-9-18-19(15-17)27-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-6,8-9,15H,7,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYLUZORLRGFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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